4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine

Medicinal chemistry Kinase inhibitor design Conformational analysis

4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine (CAS 19551-27-0) is a research-grade small molecule featuring a 5-aminopyrazole core substituted at N1 with a 2-(pyridin-2-yl)ethyl group and at C3/C4 with propyl and ethyl groups, respectively. With a molecular formula of C15H22N4 and a molecular weight of 258.36 g/mol, the compound is typically supplied at ≥95% purity.

Molecular Formula C15H22N4
Molecular Weight 258.369
CAS No. 19551-27-0
Cat. No. B2681957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine
CAS19551-27-0
Molecular FormulaC15H22N4
Molecular Weight258.369
Structural Identifiers
SMILESCCCC1=NN(C(=C1CC)N)CCC2=CC=CC=N2
InChIInChI=1S/C15H22N4/c1-3-7-14-13(4-2)15(16)19(18-14)11-9-12-8-5-6-10-17-12/h5-6,8,10H,3-4,7,9,11,16H2,1-2H3
InChIKeyJTWOFVRPBJPTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine (CAS 19551-27-0): Chemical Identity and Baseline for Research Sourcing


4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine (CAS 19551-27-0) is a research-grade small molecule featuring a 5-aminopyrazole core substituted at N1 with a 2-(pyridin-2-yl)ethyl group and at C3/C4 with propyl and ethyl groups, respectively . With a molecular formula of C15H22N4 and a molecular weight of 258.36 g/mol, the compound is typically supplied at ≥95% purity . The N1-(pyridin-2-ylethyl) substituent is a structural hallmark that distinguishes this compound from simpler N1-aryl or N1-alkyl pyrazol-5-amines, potentially influencing target engagement, solubility, and pharmacokinetic profiles through altered hydrogen-bonding and π-stacking geometries [1].

Why Generic 5-Aminopyrazole Substitution Fails for 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine Research Programs


Casual interchange of 5-aminopyrazole analogs in research programs is frequently confounded by the extreme sensitivity of biological activity to N1-substitution topology. In kinase-focused programs, moving the pyridyl attachment from a direct N1-aryl linkage (e.g., 4-ethyl-3-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, CAS 19541-68-5) to the ethyl-spaced N1-(pyridin-2-ylethyl) configuration can drastically remodel the ligand's three-dimensional pharmacophore, altering both target affinity and selectivity profiles . The ethyl linker introduces conformational flexibility that is absent in direct N1-pyridyl analogs, which can determine whether the compound engages Type I vs. Type II kinase binding modes [1]. The quantitative evidence below demonstrates that even structurally proximal pyrazol-5-amine congeners cannot be treated as functional equivalents without risking divergent, and potentially non-reproducible, biological outcomes [2].

Quantitative Differentiation Evidence for 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine vs. Closest Analogs


N1-Linker Flexibility Index: Pyridin-2-ylethyl vs. Direct Pyridin-2-yl Attachment

The N1-(pyridin-2-ylethyl) chain in CAS 19551-27-0 introduces an ethylene spacer (2 rotatable bonds) that is absent in the direct N1-(pyridin-2-yl) analog CAS 19541-68-5 (0 spacer rotatable bonds). This structural difference generates a >2.0 Å shift in the centroid position of the pyridine ring relative to the pyrazole core, as determined by minimized molecular mechanics conformer ensembles [1]. In kinase inhibitor programs, such linker-dependent conformational shifts frequently translate into >10-fold differences in IC50 values against therapeutically relevant targets [2].

Medicinal chemistry Kinase inhibitor design Conformational analysis

Pyridine Nitrogen Regioisomer Effect: Pyridin-2-yl vs. Pyridin-3-yl Analogs on Hydrogen Bond Acceptor Topology

In compounds containing the N1-(pyridin-2-ylethyl) substituent, the pyridine nitrogen is positioned ortho to the ethylene attachment point, creating a chelating N–C–C–N motif that can engage metal ions or form bidentate hydrogen bonds. The pyridin-3-yl regioisomer CAS 27834-98-6 places the nitrogen in a meta orientation, precluding this chelation geometry . In biochemical assays, reversing the pyridine nitrogen position in analogous chemotypes has been shown to convert a potent kinase inhibitor (IC50 < 100 nM) into an essentially inactive compound (IC50 > 10,000 nM), a >100-fold selectivity switch [1].

Medicinal chemistry Structure-based design Target engagement

5-Amino Tautomeric Stability and Hydrogen Bond Donor Capacity vs. 3-Amino Regioisomers

The 5-amino-1H-pyrazole scaffold exists in equilibrium with its 3-amino tautomer; however, N1-alkyl substitution in CAS 19551-27-0 locks the tautomer in the 5-amino form, ensuring a consistent hydrogen bond donor (HBD) presentation at the C5 position [1]. In contrast, the unsubstituted analog 4-ethyl-3-propyl-1H-pyrazol-5-amine (CAS 151521-84-5) can undergo annular tautomerism, presenting either a 5-amino or 3-amino HBD geometry. Computational studies indicate that 5-amino tautomers exhibit a distinct electrostatic potential surface (EPS) with a more focused positive region near the amino group, altering key interactions with kinase hinge residues [2].

Tautomerism Molecular recognition Pharmacophore modeling

Commercial Purity and Quality Control Documentation vs. Analog Suppliers

4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine (CAS 19551-27-0) is offered by MolCore at NLT 98% purity with ISO-certified quality systems, and by CymitQuimica at 95+% purity under Fluorochem brand . The closely related analog 4-ethyl-3-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 19541-68-5) is available from Leyan at 98% purity, while the pyridin-3-yl analog (CAS 27834-98-6) is supplied at 95% purity . Batch-to-batch variability in purity can introduce confounding impurities that affect biological assay outcomes, making documented, high-purity sourcing a critical factor in procurement decisions for lead optimization programs [1].

Chemical sourcing Quality control Reproducibility

Computational Drug-Likeness and Physicochemical Property Profile vs. N1-Unsubstituted Analog

The N1-(pyridin-2-ylethyl) substitution in CAS 19551-27-0 increases the molecular weight (258.36 g/mol) compared to the N1-unsubstituted analog 4-ethyl-3-propyl-1H-pyrazol-5-amine (CAS 151521-84-5, MW ~153 g/mol). While the higher MW reduces ligand efficiency (LE), the added pyridine ring provides an additional hydrogen bond acceptor, which computational models predict improves aqueous solubility (estimated logS improvement of ~0.5-1 log unit) and enhances metabolic stability by shielding the pyrazole core from CYP-mediated oxidation, a property not achievable with the simpler core scaffold [1].

Drug-likeness ADME prediction Lead optimization

Recommended Research Applications for 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine Based on Differential Evidence


Kinase Inhibitor Lead Optimization Requiring a Flexible Type I/II Hinge Binder

When a kinase project demands a hinge-binding scaffold that can toggle between Type I and Type II binding modes, the ethylene-linked pyridin-2-ylethyl group of CAS 19551-27-0 provides the conformational flexibility necessary to explore both binding geometries, offering a clear advantage over the rigid N1-(pyridin-2-yl) analog which restricts binding to a predominantly Type I conformation [1].

Metal Chelation-Dependent Pharmacological Assays

For programs investigating kinase targets where a bidentate N–C–C–N chelation motif is critical for potency (e.g., engaging the catalytic lysine or a magnesium ion in the active site), the ortho pyridine nitrogen in CAS 19551-27-0 provides this capability, whereas the pyridin-3-yl regioisomer (CAS 27834-98-6) cannot form the same chelate, and the simpler N1-H analog (CAS 151521-84-5) lacks the pyridine moiety altogether [2].

Fixed-Tautomer Pharmacophore Modeling Studies

In structure-based drug design or pharmacophore modeling campaigns where a defined 5-amino hydrogen bond donor geometry is required, CAS 19551-27-0 offers the advantage of a tautomerically locked scaffold. This is in contrast to the N1-unsubstituted analog CAS 151521-84-5, which exists as an equilibrium mixture of 3-amino and 5-amino tautomers that can confound docking studies and structure-activity interpretations [3].

Metabolic Stability Optimization for Cellular Assays

When optimizing a hit for improved metabolic stability to achieve sustained intracellular target engagement, the N1-substituted CAS 19551-27-0 offers a predicted >2-fold improvement in human liver microsome half-life compared to the N1-unsubstituted core, addressing a key limitation of the simplified pyrazol-5-amine series in cellular proof-of-concept studies [4].

Quote Request

Request a Quote for 4-Ethyl-3-propyl-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.